Benzene, 1-(3-bromopropoxy)-4-(1-methylethoxy)-
Overview
Description
Benzene, 1-(3-bromopropoxy)-4-(1-methylethoxy)- is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a benzene ring substituted with a 3-bromopropoxy group and a 1-methylethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3-bromopropoxy)-4-(1-methylethoxy)- typically involves the following steps:
Preparation of 1-(3-bromopropoxy)benzene: This can be achieved by reacting 1-bromopropane with phenol in the presence of a base such as potassium carbonate.
Introduction of the 1-methylethoxy group: This step involves the reaction of the intermediate product with 1-methylethanol under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(3-bromopropoxy)-4-(1-methylethoxy)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding propoxy derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and potassium thiocyanate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include amines, thiols, and other substituted derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include the corresponding propoxy derivatives.
Scientific Research Applications
Benzene, 1-(3-bromopropoxy)-4-(1-methylethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(3-bromopropoxy)-4-(1-methylethoxy)- involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(3-chloropropoxy)-4-(1-methylethoxy)-
- Benzene, 1-(3-bromopropoxy)-4-(1-ethoxy)-
- Benzene, 1-(3-bromopropoxy)-4-(1-methylethyl)-
Uniqueness
Benzene, 1-(3-bromopropoxy)-4-(1-methylethoxy)- is unique due to the presence of both a bromopropoxy and a methylethoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-propan-2-yloxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10(2)15-12-6-4-11(5-7-12)14-9-3-8-13/h4-7,10H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXOTYVVASZBEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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